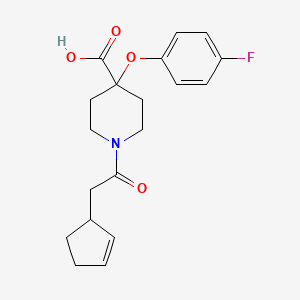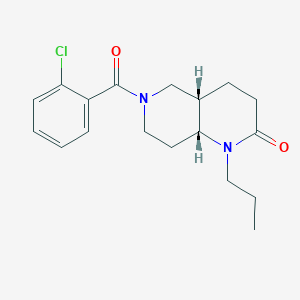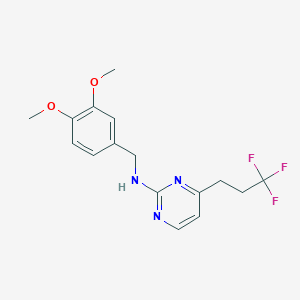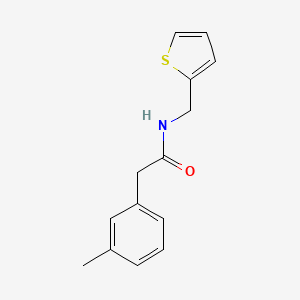
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPP-115, is a potent and highly selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用机制
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn leads to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on GABA levels in the brain, this compound has been shown to increase the expression of certain genes involved in GABA synthesis and transport. Additionally, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
实验室实验的优点和局限性
One of the major advantages of 1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid for lab experiments is its high selectivity for GABA transaminase, which makes it a useful tool for studying the role of this enzyme in various neurological disorders. Additionally, this compound has been shown to have a relatively low toxicity profile in animal models, which makes it a safe compound for use in lab experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of future directions for research on 1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is the potential use of this compound in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Additionally, there is interest in exploring the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the development of new and more effective inhibitors of GABA transaminase, which could lead to the discovery of even more potent and selective compounds than this compound.
合成方法
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of cyclopentenone with 4-fluorophenol, followed by the formation of a piperidine ring through a Mannich reaction. The resulting compound is then subjected to a series of chemical transformations to yield the final product.
科学研究应用
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c20-15-5-7-16(8-6-15)25-19(18(23)24)9-11-21(12-10-19)17(22)13-14-3-1-2-4-14/h1,3,5-8,14H,2,4,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQLDNZDWXQDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5418128.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B5418129.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)
![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)
![1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5418151.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)

![3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5418177.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)


![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)